molecular formula C16H15N3O B12163194 N-[2-(pyridin-2-yl)ethyl]-1H-indole-6-carboxamide

N-[2-(pyridin-2-yl)ethyl]-1H-indole-6-carboxamide

Cat. No.: B12163194
M. Wt: 265.31 g/mol
InChI Key: ICRDXRHIILWUNK-UHFFFAOYSA-N
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Description

N-[2-(pyridin-2-yl)ethyl]-1H-indole-6-carboxamide is a compound of significant interest in various scientific fields due to its unique structural features and potential applications. This compound consists of an indole core, a pyridine ring, and a carboxamide group, which together contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(pyridin-2-yl)ethyl]-1H-indole-6-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 2-bromoethylpyridine with the indole derivative in the presence of a base such as potassium carbonate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(pyridin-2-yl)ethyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Oxidized derivatives of the indole and pyridine rings.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Alkylated pyridine derivatives.

Scientific Research Applications

N-[2-(pyridin-2-yl)ethyl]-1H-indole-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(pyridin-2-yl)ethyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

N-[2-(pyridin-2-yl)ethyl]-1H-indole-6-carboxamide can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

    • N-[2-(pyridin-2-yl)ethyl]-1H-indole-3-carboxamide
    • N-[2-(pyridin-3-yl)ethyl]-1H-indole-6-carboxamide
    • N-[2-(pyridin-2-yl)ethyl]-1H-indole-5-carboxamide
  • Uniqueness: : The position of the carboxamide group on the indole ring and the specific attachment of the pyridine ring confer unique chemical and biological properties to this compound, distinguishing it from its analogs.

Properties

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

N-(2-pyridin-2-ylethyl)-1H-indole-6-carboxamide

InChI

InChI=1S/C16H15N3O/c20-16(19-10-7-14-3-1-2-8-17-14)13-5-4-12-6-9-18-15(12)11-13/h1-6,8-9,11,18H,7,10H2,(H,19,20)

InChI Key

ICRDXRHIILWUNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)C2=CC3=C(C=C2)C=CN3

Origin of Product

United States

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